Threonic acid
Overview
Description
Threonic acid is a sugar acid derived from threose. The L-isomer of this compound is a metabolite of ascorbic acid (vitamin C). It is known for its potential in various biological and chemical applications, including its role in the treatment of androgenic alopecia due to its ability to inhibit DKK1 expression in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
Threonic acid can be synthesized using L-ascorbic acid as a raw material. The process involves the use of hydrogen peroxide as a catalyst and a metal hydroxide salifying agent. The reaction is carried out at temperatures between 0-40°C for 3-6 hours. After the reaction, molecular oxygen is removed from the solution, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the preparation of L-threonic acid often involves the oxidation of L-ascorbic acid with hydrogen peroxide. The reaction is facilitated by the addition of a metal hydroxide salifying agent, which shortens the reaction time and enhances the yield. The resulting product is then purified through crystallization or desalting processes .
Chemical Reactions Analysis
Types of Reactions
Threonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different derivatives and for its application in various fields.
Common Reagents and Conditions
Reduction: Specific reducing agents can be used to convert this compound into its reduced forms, although detailed conditions are less commonly documented.
Substitution: Metal hydroxides are used in substitution reactions to form salts of this compound, such as calcium L-threonate.
Major Products Formed
The primary product formed from the oxidation of ascorbic acid is L-threonic acid. Additionally, various salts of this compound, such as calcium L-threonate and magnesium L-threonate, are produced through substitution reactions .
Scientific Research Applications
Threonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is studied for its role in biological systems, particularly as a metabolite of vitamin C.
Medicine: Research has shown that L-threonic acid can inhibit DKK1 expression, making it a potential treatment for androgenic alopecia.
Mechanism of Action
The mechanism of action of threonic acid involves its role as a metabolite of ascorbic acid. It enhances the absorption and utilization of vitamin C in the body. In the case of magnesium L-threonate, it has been shown to raise magnesium levels in the brain and neurons, potentially improving cognitive functions by activating NMDA receptors and increasing synaptic density .
Comparison with Similar Compounds
Threonic acid can be compared with other sugar acids and derivatives:
Gluconic acid: Another sugar acid derived from glucose, used in food and pharmaceutical industries.
Ascorbic acid: A well-known vitamin with antioxidant properties, from which this compound is derived.
Glycolic acid: An alpha-hydroxy acid used in skincare products for its exfoliating properties.
Properties
IUPAC Name |
(2S,3R)-2,3,4-trihydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIJQSOTBSSVTP-GBXIJSLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192337 | |
Record name | Threonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20246-26-8, 3909-12-4 | |
Record name | (2S,3R)-2,3,4-Trihydroxybutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20246-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Threonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3909-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Threonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003909124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Threonic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Threonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THREONIC ACID, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTD0MI8XRT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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